Oxirane, [[2-methoxy-4-(1-propenyl)phenoxy]methyl]-
Description
Oxirane, [[2-methoxy-4-(1-propenyl)phenoxy]methyl]- is an epoxide derivative synthesized from 2-methoxy-4-(1-propenyl)phenol (a structural isomer of eugenol) through epoxidation of its allylic double bond . The compound features a methoxy group at position 2, a 1-propenyl substituent at position 4 of the aromatic ring, and an oxirane (epoxide) ring attached via a methylene bridge to the phenolic oxygen (Figure 1).
Properties
Molecular Formula |
C13H16O3 |
|---|---|
Molecular Weight |
220.26 g/mol |
IUPAC Name |
2-[(2-methoxy-4-prop-1-enylphenoxy)methyl]oxirane |
InChI |
InChI=1S/C13H16O3/c1-3-4-10-5-6-12(13(7-10)14-2)16-9-11-8-15-11/h3-7,11H,8-9H2,1-2H3 |
InChI Key |
GRKBETVXAMQRSR-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC1=CC(=C(C=C1)OCC2CO2)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues
Eugenol-Derived Epoxides
- Compound 2a (3-(2-Methoxy-4-(Oxiran-2-Ylmethyl)Phenoxy)Propan-1-ol): Differs by a hydroxyl-bearing propyl chain at the phenoxy group. Exhibits mild toxicity (~30–35% viability loss in insect cells) .
- Compound 2c (Ethyl 4-(2-Methoxy-4-(Oxiran-2-Ylmethyl)Phenoxy)Butanoate): Contains an ethyl ester substituent, leading to higher lipophilicity and significantly enhanced toxicity (50% viability loss) .
Commercial Analogues
- Fluorinated Derivatives (e.g., (R)-2-((2-Fluorophenoxy)Methyl)Oxirane): Fluorine substitution increases electronegativity, altering solubility and metabolic stability .
Physicochemical Properties
Q & A
Q. What synthetic methodologies are recommended for preparing Oxirane derivatives with high stereochemical purity?
The synthesis of epoxide-containing compounds like Oxirane derivatives typically involves oxidation of alkenes using peracids (e.g., mCPBA) or catalytic epoxidation with transition metals. For example, potassium permanganate in acidic/neutral conditions (for oxidation) and sodium borohydride in methanol (for reduction) are common reagents . To optimize stereochemical purity, researchers should control reaction temperature, solvent polarity, and catalyst loading. A table summarizing reaction conditions from literature:
| Reaction Type | Reagents/Conditions | Key Considerations |
|---|---|---|
| Epoxidation | mCPBA, H2O2/NaHCO3 | Stereoselectivity via substrate geometry |
| Reduction | NaBH4 in MeOH | Solvent effects on reaction kinetics |
Q. How can researchers confirm the structural integrity of the epoxide ring in this compound?
Advanced spectroscopic techniques are critical:
Q. What safety protocols are essential when handling this compound in the laboratory?
Safety data sheets (SDS) indicate risks of skin/eye irritation and respiratory harm . Key precautions include:
- Use of PPE (gloves, goggles, lab coats).
- Work in a fume hood to minimize inhalation.
- Storage below -20°C in sealed containers to prevent degradation .
Advanced Research Questions
Q. How can computational methods elucidate reaction mechanisms involving the epoxide ring?
Density Functional Theory (DFT) simulations model ring-opening reactions (e.g., nucleophilic attack by amines or thiols). Molecular dynamics (MD) studies predict solvent effects on reaction pathways . For example, the activation energy for acid-catalyzed ring-opening can be calculated using Gaussian or ORCA software.
Q. What strategies resolve contradictions in reported toxicity or stability data for this compound?
Discrepancies in SDS hazards (e.g., conflicting GHS classifications) require:
- Comparative Analysis : Cross-referencing SDS from multiple suppliers (e.g., Combi-Blocks vs. Indagoo) .
- Experimental Validation : Conducting acute toxicity assays (e.g., OECD 423) and stability tests under varying pH/temperature .
Q. How can researchers evaluate the compound’s potential as an antimicrobial or anticancer agent?
- In Vitro Assays : Minimum Inhibitory Concentration (MIC) tests against bacterial/fungal strains .
- Molecular Docking : Screening against target proteins (e.g., EGFR for anticancer activity) using AutoDock Vina .
- Cytotoxicity Studies : MTT assays on human cell lines to assess selectivity .
Data Contradiction Analysis
Q. Why do different sources report conflicting physical properties (e.g., melting point, solubility)?
Variations arise from impurities, polymorphic forms, or measurement techniques. For instance:
- Melting Point : Differences may stem from sample purity (e.g., >99% vs. technical grade) .
- Solubility : Solvent polarity and temperature during testing (e.g., DMSO vs. water) .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
